2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde
Description
Properties
IUPAC Name |
2-thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O2S/c16-7-9-3-1-2-4-11(9)17-12-10-5-6-18-13(10)15-8-14-12/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJTPTCKPTLFUAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)OC2=C3C=CSC3=NC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes the use of formic acid or triethyl orthoformate as a one-carbon source reagent . The reaction conditions often involve heating the reactants in solvents such as xylene or toluene, sometimes with the addition of desiccants like calcium chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. This could include continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in dimethyl sulfoxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Anticancer Applications
The compound has been investigated extensively for its anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines:
- Cell Proliferation Inhibition : Research indicates that derivatives of thieno[2,3-d]pyrimidine, including 2-thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde, exhibit significant anti-proliferative effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, one study reported that specific derivatives inhibited the proliferation of these cells with IC50 values as low as 0.94 μM without toxicity to normal liver cells .
- VEGFR-2 Inhibition : Compounds structurally similar to this compound have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical player in tumor angiogenesis. These derivatives showed promising anticancer activities against HCT-116 and HepG2 cell lines, suggesting that they could serve as potential therapeutic agents for cancer treatment .
- PI3K Inhibition : Another study highlighted the ability of thieno[2,3-d]pyrimidine derivatives to inhibit PI3K isoforms, which are often overexpressed in various cancers. One derivative exhibited an impressive 84% inhibition against PI3Kγ, indicating its potential as a new chemical entity for anticancer drug development .
Antibacterial Applications
In addition to its anticancer properties, this compound has shown antibacterial activity:
- Broad-Spectrum Activity : Thieno[2,3-d]pyrimidinedione derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. Notably, some compounds displayed potent activity against multi-drug resistant strains such as MRSA and VRE at low concentrations (2–16 mg/L), showcasing their potential as novel antibacterial agents .
Other Therapeutic Applications
The versatility of thieno[2,3-d]pyrimidine derivatives extends beyond oncology and infectious diseases:
- Anti-inflammatory and Antidiabetic Activities : Research indicates that these compounds also possess anti-inflammatory and antidiabetic properties. The structural features of thieno[2,3-d]pyrimidines contribute to their wide-ranging biological activities, making them suitable candidates for further exploration in these areas .
Case Studies
Several case studies have highlighted the practical applications of this compound:
- Cancer Cell Line Studies : A comprehensive evaluation of the compound's effects on various cancer cell lines demonstrated significant cytotoxicity and selectivity towards malignant cells while sparing normal cells. This finding supports the compound's potential for targeted cancer therapies.
- Antibacterial Efficacy Trials : Clinical trials assessing the antibacterial properties of thieno[2,3-d]pyrimidinediones revealed promising results against resistant bacterial strains. This research underscores the importance of developing new antibiotics in response to rising antibiotic resistance.
Mechanism of Action
The mechanism of action of 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde involves its interaction with specific molecular targets. In the context of its anticancer activity, it is believed to inhibit key enzymes and pathways involved in cell proliferation and survival. This includes the inhibition of protein kinases and the disruption of DNA synthesis . The compound’s structure allows it to bind effectively to these targets, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion compare 2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde with analogous heterocyclic compounds, focusing on structural features, synthesis, and biological activities.
Structural and Functional Differences
- Core Modifications: Thieno[3,4-d]pyrimidin-4(3H)-one (16) lacks the benzaldehyde group and instead features a pyrimidinone ring, reducing electrophilicity compared to this compound.
- Substituent Effects : The sodium acetate derivative () exhibits high solubility and stability, favoring its use as a synthetic intermediate. In contrast, the benzaldehyde group in the target compound offers a reactive aldehyde for Schiff base formation or cross-coupling reactions .
- Linker Diversity : Triazole-tethered analogs () demonstrate how auxiliary heterocycles (e.g., 1,2,3-triazole) can enhance antimicrobial activity by improving membrane penetration .
Biological Activity
2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde is a heterocyclic compound that combines features of thienopyrimidine and benzaldehyde. Its unique structure contributes to its diverse biological activities, particularly its potential as an antimicrobial and anticancer agent. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.
The primary target of this compound is Cytochrome bd oxidase (Cyt-bd) . The compound inhibits Cyt-bd, which is crucial for the oxidative phosphorylation pathway in Mycobacterium tuberculosis. This inhibition leads to ATP depletion and ultimately results in the death of the bacteria.
Biochemical Pathways
The action of this compound affects various biochemical pathways:
- Oxidative Phosphorylation : Inhibition of Cyt-bd disrupts ATP production.
- Resistance Variability : The effectiveness varies against different strains of M. tuberculosis, with laboratory-adapted strains showing higher resistance due to increased expression of Cyt-bd-encoding genes.
Pharmacokinetics
Research indicates that this compound has sufficient bioavailability to reach its target in M. tuberculosis, making it a promising candidate for further development as an antimicrobial agent.
Antimicrobial Activity
The compound has been investigated for its antimicrobial properties against various bacterial strains. Notably, it exhibits significant activity against M. tuberculosis, which is critical given the global burden of tuberculosis. In addition to its antibacterial effects, it has been explored for potential antifungal activities as well .
Anticancer Properties
Recent studies have indicated that derivatives of thienopyrimidine compounds may possess anticancer properties. For instance, related compounds have shown efficacy against cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) through mechanisms involving the inhibition of key signaling pathways like PI3K and EGFR . The molecular docking studies suggest that these compounds can effectively bind to their targets, providing insights into their mechanisms of action in cancer treatment .
Case Studies and Research Findings
Several studies have explored the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Evaluation : A study synthesized novel thienopyrimidine derivatives linked with rhodanine and evaluated their antimicrobial activity. The results indicated that certain derivatives exhibited potent antibacterial effects against resistant strains .
- Structure-Activity Relationship (SAR) : Research on SAR revealed that modifications in the thienopyrimidine core could enhance biological activity. For example, specific substitutions at the benzaldehyde moiety significantly impacted both antimicrobial and anticancer activities .
- In Vitro Studies : In vitro assays demonstrated varying degrees of cytotoxicity against normal human cell lines compared to cancerous cell lines, highlighting the potential for selective targeting in therapeutic applications .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, a comparison with similar compounds is essential:
| Compound | Biological Activity | Unique Features |
|---|---|---|
| Thieno[2,3-d]pyrimidin-4-one | Anticancer properties | Similar core structure but different substituents |
| Thieno[3,2-d]pyrimidin-4-one | Anticancer properties | Different nitrogen positioning |
| Thieno[3,4-b]pyridine | Antimicrobial activity | Different ring fusion pattern |
This comparison highlights how variations in structure influence biological activity, making this compound a valuable compound for further exploration in medicinal chemistry.
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Scaffold Condensation | H₂SO₄ (cat.), reflux, 6 hr | 75–85 | |
| Reductive Amination | NaBH₃CN, pH 6, dry MeOH, 24 hr | 57–87 | |
| SNAr Functionalization | K₂CO₃, DMF, 80°C, 12 hr | 60–78 |
How are intermediates and final compounds characterized in thienopyrimidine research?
Methodological Answer:
Q. Table 2: Key Spectral Data for this compound Derivatives
| Compound | ¹H NMR (δ, ppm) | ESI-MS (m/z) | Reference |
|---|---|---|---|
| 4-Chloro derivative | 7.25 (d, J=7.2 Hz, aromatic) | 430 [M+1]⁺ | |
| 4-Methoxy derivative | 3.85 (s, OCH₃) | 445 [M+1]⁺ |
II. Advanced Research Questions
How can researchers resolve contradictions in reported bioactivity data for thienopyrimidine derivatives?
Methodological Answer:
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzyme inhibition vs. cell-based assays). For example, dihydrofolate reductase (DHFR) inhibition studies (IC₅₀ values) should align with antiproliferative activity in cancer cell lines .
- Computational Modeling : Apply QSAR (Quantitative Structure-Activity Relationship) to identify critical substituents (e.g., electron-withdrawing groups at the 4-position enhance DHFR binding) .
- Meta-Analysis : Aggregate data from heterogeneous studies (e.g., Haddad et al.’s multidimensional metric for receptor-response profiles) to identify consensus trends .
What strategies optimize synthetic protocols for insolubility-prone intermediates?
Methodological Answer:
- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) or mixed systems (THF/H₂O) to dissolve intermediates during SNAr reactions .
- Protecting Groups : Temporarily mask reactive aldehyde groups (e.g., acetal formation) to prevent side reactions .
- Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 12 hr to 2 hr) and improve yields via controlled heating .
Q. Table 3: Solubility Optimization Case Study
| Intermediate | Solvent System | Yield Improvement (%) | Reference |
|---|---|---|---|
| 4-Oxo-thienopyrimidine | DMF:H₂O (9:1) | 25 → 45 | |
| Benzaldehyde adduct | THF/EtOH (1:1) | 30 → 65 |
How can structure-activity relationships (SAR) guide the design of novel derivatives?
Methodological Answer:
- Core Modifications : Replace the benzaldehyde group with heterocycles (e.g., pyridine) to enhance bioavailability. For example, 4-(trifluoromethyl)phenoxy derivatives show improved antimicrobial activity (MIC ≤ 1 µg/mL) .
- Substituent Effects : Introduce electron-deficient groups (e.g., -NO₂, -CF₃) at the 4-position to strengthen π-π stacking with target enzymes .
- Hybrid Scaffolds : Fuse thienopyrimidine with triazole or quinazolinone moieties to diversify pharmacological profiles (e.g., anti-inflammatory vs. anticancer activity) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
